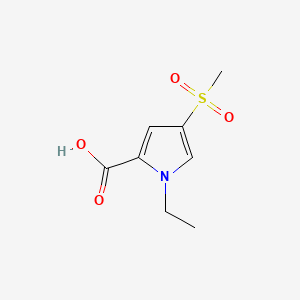

1-ethyl-4-methanesulfonyl-1H-pyrrole-2-carboxylic acid

Description

Properties

CAS No. |

2803855-58-3 |

|---|---|

Molecular Formula |

C8H11NO4S |

Molecular Weight |

217.24 g/mol |

IUPAC Name |

1-ethyl-4-methylsulfonylpyrrole-2-carboxylic acid |

InChI |

InChI=1S/C8H11NO4S/c1-3-9-5-6(14(2,12)13)4-7(9)8(10)11/h4-5H,3H2,1-2H3,(H,10,11) |

InChI Key |

OGLJKXNHKYCVEG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=C1C(=O)O)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Pyrrole Ring Formation

The pyrrole core is commonly synthesized via the Paal-Knorr synthesis or Knorr pyrrole synthesis. For this compound, the Paal-Knorr method is preferred due to its versatility in introducing substituents post-ring formation.

- Paal-Knorr Synthesis : Cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines under acidic or neutral conditions forms the pyrrole ring.

N-Ethylation

The introduction of the ethyl group at the nitrogen atom (N-1) is typically achieved by alkylation of the pyrrole nitrogen.

- Method : Treating the pyrrole with ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate or sodium hydride.

- Conditions : Typically performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at moderate temperatures (25–60 °C).

- Outcome : High selectivity for N-alkylation without affecting the pyrrole ring.

Introduction of Methanesulfonyl Group at the 4-Position

The sulfonyl group is introduced via sulfonylation reactions, often requiring a precursor with a reactive site at the 4-position.

- Approach : Electrophilic substitution using methanesulfonyl chloride (MsCl) in the presence of a base.

- Base : Triethylamine or pyridine is used to neutralize the HCl formed.

- Solvent : Dichloromethane or chloroform.

- Temperature : 0–25 °C to control reaction rate and avoid overreaction.

- Selectivity : Directed sulfonylation at the 4-position is often achieved by prior activation or protection of other positions.

Carboxylation at the 2-Position

The carboxylic acid group at the 2-position can be introduced by:

- Method A : Direct carboxylation using lithiation followed by carbon dioxide quenching.

- Lithiation at the 2-position with n-butyllithium at low temperature (-78 °C).

- Bubbling CO2 gas to introduce the carboxyl group.

- Method B : Using a precursor bearing a carboxyl or ester group at the 2-position, followed by hydrolysis.

- Esterification during synthesis, then hydrolysis with aqueous acid or base to yield the acid.

Representative Experimental Procedure

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrrole ring synthesis | 1,4-dicarbonyl compound + NH3, reflux in ethanol | 80–90 | Paal-Knorr method, clean cyclization |

| N-Ethylation | Pyrrole + ethyl bromide + K2CO3, DMF, 50 °C, 12 h | 85–92 | High selectivity for N-alkylation |

| 4-Methanesulfonylation | N-ethylpyrrole + methanesulfonyl chloride + Et3N, DCM, 0 °C to RT | 70–80 | Controlled sulfonylation, avoid polysubstitution |

| 2-Carboxylation | Lithiation with n-BuLi, CO2 quench, acidic workup | 65–75 | Requires low temperature, sensitive step |

Key Research Findings and Optimization

- Selectivity Control : Protecting groups or directing groups may be used to enhance regioselectivity during sulfonylation and carboxylation steps.

- Solvent Effects : Polar aprotic solvents favor alkylation and lithiation steps, while nonpolar solvents are preferred for sulfonylation.

- Temperature Sensitivity : Low temperatures are critical during lithiation to avoid side reactions; sulfonylation benefits from controlled temperature to prevent overreaction.

- Purification : Column chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexane) yields high-purity final product.

Summary Table of Preparation Methods

| Preparation Step | Typical Reagents | Conditions | Yield Range (%) | Comments |

|---|---|---|---|---|

| Pyrrole ring formation | 1,4-dicarbonyl + NH3 | Reflux EtOH, acid/base catalysis | 80–90 | Standard Paal-Knorr synthesis |

| N-Ethylation | Ethyl bromide + K2CO3 | DMF, 50 °C, 12 h | 85–92 | High selectivity, mild conditions |

| 4-Methanesulfonylation | Methanesulfonyl chloride + Et3N | DCM, 0–25 °C | 70–80 | Requires careful temperature control |

| 2-Carboxylation | n-BuLi + CO2 | -78 °C, acidic workup | 65–75 | Sensitive step, requires inert atmosphere |

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-methanesulfonyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1-ethyl-4-methanesulfonyl-1H-pyrrole-2-carboxylic acid is used in diverse scientific research fields:

- Chemistry It serves as a building block for synthesizing complex molecules.

- Biology It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.

- Medicine It is explored as a potential drug candidate or a precursor for drug synthesis.

- Industry It is utilized in the production of specialty chemicals and materials.

Chemical Reactions

Ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate can undergo several chemical reactions:

- Oxidation This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. Oxidation can lead to the formation of sulfone or sulfoxide derivatives.

- Reduction Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. Reduction can lead to the formation of alcohol or amine derivatives.

- Substitution The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. This can lead to the formation of substituted pyrrole derivatives.

Ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate exhibits significant interest in medicinal chemistry and biological research because of its potential biological activities, including enzyme inhibition and interactions with various molecular targets.

- Antimicrobial Properties This compound has been investigated for its antimicrobial properties and shows activity against various bacterial strains, suggesting its potential in developing new antibiotics.

- Anticancer Activity Preliminary research has indicated that this compound may possess anticancer properties and has been evaluated for its ability to induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent.

Case Studies

- Enzyme Inhibition Studies demonstrate that this compound effectively inhibited enzyme activity at micromolar concentrations, highlighting its potential as a lead compound for drug development targeting metabolic disorders.

- Anticancer Screening Studies evaluated the anticancer effects of this compound on cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited significant cytotoxicity with IC50 values indicating potent growth inhibition, suggesting that further development could lead to novel therapeutic agents for cancer treatment.

Analogs

Mechanism of Action

The mechanism by which 1-ethyl-4-methanesulfonyl-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential therapeutic applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 1-ethyl-4-methanesulfonyl-1H-pyrrole-2-carboxylic acid with analogs from the evidence:

Functional Group Impact on Reactivity and Bioactivity

- Methanesulfonyl vs. Nitro (NO₂): The methanesulfonyl group (–SO₂CH₃) is less electron-withdrawing than nitro (–NO₂) but more stable under reducing conditions. This difference may affect electrophilic substitution patterns on the pyrrole ring .

- Carboxylic Acid Position : Derivatives with carboxylic acid at the 2-position (e.g., target compound) exhibit stronger intermolecular hydrogen bonding in crystalline states compared to 3-position analogs, as observed in X-ray studies .

- Imidazole-Amide vs.

Solubility and Stability

- The methanesulfonyl group in the target compound enhances water solubility compared to alkyl-substituted analogs (e.g., 1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid) but less than nitro derivatives due to the nitro group’s extreme polarity .

- Sulfonamide-containing analogs (e.g., 1-methyl-4-[methyl(pyridin-3-ylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid) exhibit pH-dependent solubility, whereas the methanesulfonyl group provides consistent solubility across physiological pH ranges .

Biological Activity

1-Ethyl-4-methanesulfonyl-1H-pyrrole-2-carboxylic acid is a compound of considerable interest in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activities, including antimicrobial and anticancer properties, enzyme inhibition mechanisms, and relevant case studies.

Chemical Structure and Properties

The structure of 1-ethyl-4-methanesulfonyl-1H-pyrrole-2-carboxylic acid features several key components that contribute to its biological activity:

| Component | Description |

|---|---|

| Pyrrole Ring | A five-membered aromatic ring that enhances stability and reactivity. |

| Methanesulfonyl Group | An electrophilic moiety that facilitates interactions with nucleophiles. |

| Ethyl Group | Enhances solubility and bioavailability in biological systems. |

The compound's mechanism of action primarily involves its interaction with enzymes and receptors:

Enzyme Inhibition : The methanesulfonyl group acts as an electrophile, targeting nucleophilic residues in enzymes, which may inhibit their activity. Studies have shown significant inhibitory effects on specific enzymes involved in metabolic pathways.

Receptor Modulation : The compound can interact with receptor sites, altering their function and leading to downstream biological effects. This is particularly relevant in pharmacological contexts where modulation of receptor activity can influence therapeutic outcomes.

Antimicrobial Properties

1-Ethyl-4-methanesulfonyl-1H-pyrrole-2-carboxylic acid has been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, suggesting potential applications in developing new antibiotics. For instance, it has shown effectiveness against Pseudomonas aeruginosa, inhibiting quorum sensing and virulence determinants .

Anticancer Activity

Research has also explored the anticancer properties of this compound. It has been evaluated for its ability to induce apoptosis in cancer cell lines, indicating a potential role as an anticancer agent. In vitro studies demonstrated that the compound effectively inhibited the growth of several cancer cell lines at micromolar concentrations, highlighting its potential as a lead compound for drug development targeting cancer .

Case Study 1: Enzyme Inhibition

In a study focused on enzyme inhibition, 1-ethyl-4-methanesulfonyl-1H-pyrrole-2-carboxylic acid was tested against various enzymes involved in metabolic processes. Results demonstrated effective inhibition at micromolar concentrations, showcasing its potential for drug development aimed at metabolic disorders .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of the compound against Listeria monocytogenes. The results indicated that the compound suppressed biofilm formation and reduced bacterial viability significantly. Morphological observations revealed that exposure to the compound disrupted biofilm architecture, suggesting its potential as an antibiofilm agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-ethyl-4-methanesulfonyl-1H-pyrrole-2-carboxylic acid, and what are the critical reaction steps?

- Answer : The synthesis often involves multi-step functionalization of pyrrole derivatives. Key steps include:

- Esterification : Ethylation at the 1-position of pyrrole via alkylation (e.g., using ethyl halides) .

- Sulfonylation : Introduction of methanesulfonyl groups at the 4-position using sulfonyl chlorides under basic conditions .

- Hydrolysis : Conversion of esters to carboxylic acids via saponification (e.g., NaOH/EtOH) .

- Purification : Chromatography or recrystallization to isolate intermediates .

Q. How is the structure of this compound validated in academic research?

- Answer : Structural confirmation relies on:

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and regioselectivity (e.g., methylsulfonyl and ethyl groups) .

- Mass Spectrometry : ESIMS or HRMS to confirm molecular weight and fragmentation patterns .

- Elemental Analysis : For empirical formula validation .

Q. What intermediates are critical in its synthesis, and how are they stabilized?

- Answer : Key intermediates include ethyl pyrrole-2-carboxylates and sulfonylated precursors. Stabilization strategies:

- Protecting Groups : Use of tert-butoxycarbonyl (Boc) for amino groups during functionalization .

- Low-Temperature Reactions : To prevent decomposition of reactive intermediates like sulfonyl chlorides .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in sulfonylation steps?

- Answer : Yield optimization involves:

- Catalyst Screening : Use of DMAP or pyridine to enhance sulfonyl group transfer .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) improve reagent solubility and reaction kinetics .

- Kinetic Monitoring : TLC or in situ IR to track reaction progress and terminate before side reactions dominate .

Q. What analytical methods resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

- Answer : Contradictions arise from regioisomers or rotamers. Mitigation strategies:

- 2D NMR (COSY, NOESY) : To assign proton-proton correlations and confirm substituent positions .

- Variable Temperature NMR : Identify dynamic rotational barriers in sulfonamide groups .

- Comparative Analysis : Cross-reference with analogous compounds (e.g., methyl-substituted pyrroles) .

Q. How do computational methods (DFT, molecular docking) enhance understanding of its reactivity or bioactivity?

- Answer : Computational approaches:

- DFT Studies : Predict electronic properties (e.g., charge distribution at the carboxylic acid group) and reaction transition states .

- Docking Simulations : Model interactions with biological targets (e.g., enzymes) to rationalize inhibitory activity .

- QSAR Modeling : Correlate substituent effects (e.g., sulfonyl group size) with physicochemical properties .

Q. What strategies minimize side products during ester hydrolysis?

- Answer : Common issues include over-hydrolysis or decarboxylation. Solutions:

- pH Control : Buffered conditions (pH 10–12) to avoid acid-catalyzed side reactions .

- Temperature Gradients : Gradual heating to prevent thermal degradation .

- Selective Reagents : Use of LiOH instead of NaOH for milder hydrolysis .

Q. How are regioselectivity challenges addressed during pyrrole functionalization?

- Answer : Regioselectivity is influenced by:

- Directing Groups : Electron-withdrawing groups (e.g., esters) direct electrophilic substitution to specific positions .

- Metal Catalysis : Pd-mediated C-H activation for selective sulfonylation or alkylation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.